molecular formula C7H9F3O2 B2675896 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid CAS No. 2090434-02-7

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

Cat. No. B2675896
CAS RN: 2090434-02-7
M. Wt: 182.142
InChI Key: JAEBVDZABUUSIX-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid is a chemical compound with the CAS Number: 2090434-02-7 . It has a molecular weight of 182.14 g/mol . The IUPAC name for this compound is 1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12) . The canonical SMILES structure is CC1(CC(C1)C(F)(F)F)C(=O)O .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.14 g/mol . It has a topological polar surface area of 37.3 Ų . The compound is a liquid at room temperature .

Scientific Research Applications

These applications highlight the versatility and significance of 1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid in scientific research. Researchers continue to explore its potential across diverse fields, leveraging its unique properties for innovative solutions. If you need further details or additional applications, feel free to ask! 🌟

Safety And Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 . Precautionary measures include avoiding inhalation, contact with skin or eyes, and if contact occurs, rinsing thoroughly with water .

properties

IUPAC Name

1-methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O2/c1-6(5(11)12)2-4(3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAEBVDZABUUSIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-3-(trifluoromethyl)cyclobutane-1-carboxylic acid

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